molecular formula C16H17N3 B3032665 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile CAS No. 338793-72-9

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile

Cat. No.: B3032665
CAS No.: 338793-72-9
M. Wt: 251.33 g/mol
InChI Key: WISJGGNIPNAXTN-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile (CAS 338793-72-9) is a uniquely substituted pyridine derivative of significant interest in advanced chemical and pharmacological research. With a molecular formula of C16H17N3 and a molecular weight of 251.33 g/mol, this compound serves as a versatile building block in organic synthesis . Its distinct substitution pattern, featuring amino, carbonitrile, phenyl, and sterically bulky tert-butyl groups on the pyridine ring, makes it a valuable precursor for developing new materials with specific electronic or optical properties . In medicinal chemistry, this compound has been explored for its therapeutic potential. Research indicates promising anticancer properties, with studies demonstrating its ability to induce apoptosis (programmed cell death) in certain cancer cell lines. In vitro studies have shown significant cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating its potential as a lead compound for anticancer agent development . The mechanism of action is believed to involve the binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity and potentially inhibiting key pathways involved in cancer cell survival . The synthesis of this multi-substituted aminopyridine is efficiently achieved via a one-pot, multi-component condensation reaction. This method typically involves benzaldehyde, malononitrile, ammonium acetate, and a tert-butyl-substituted aminoketone, which undergo a sequence of Knoevenagel condensation, Michael addition, and cyclization-aromatization to construct the pyridine core . Modern synthetic approaches leverage optimized conditions, including microwave assistance and environmentally friendly solvents like ionic liquids, to achieve higher yields and reduce reaction times . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-16(2,3)14-9-12(11-7-5-4-6-8-11)13(10-17)15(18)19-14/h4-9H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJGGNIPNAXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358101
Record name 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-72-9
Record name 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Optimization

Multi-Component Condensation Reactions

The most widely reported method for synthesizing 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile involves a one-pot, multi-component reaction (MCR) between benzaldehyde derivatives, malononitrile, ammonium acetate, and tert-butyl-substituted aminoketones. This approach leverages the inherent reactivity of α,β-unsaturated ketones formed in situ, which undergo cyclization to construct the pyridine core.

Key Reagents and Conditions :

  • Benzaldehyde : Acts as the aryl aldehyde precursor, introducing the phenyl group at the pyridine C4 position.
  • Malononitrile : Provides the cyano group at C3 and participates in Knoevenagel condensation.
  • Ammonium Acetate : Serves as the nitrogen source for the amino group at C2.
  • tert-Butyl Aminoketone : Introduces the tert-butyl group at C6 via a Michael addition-cyclization sequence.

Reaction conditions typically involve refluxing in methanol or ethanol under acidic catalysis (e.g., acetic acid) for 6–12 hours. Microwave-assisted synthesis has been shown to reduce reaction times to 30–60 minutes while improving yields by 15–20%.

Table 1: Optimization of Reaction Parameters
Parameter Traditional Method Optimized Method Impact on Yield
Solvent Methanol Ethanol +10%
Temperature Reflux (65°C) Microwave (100°C) +20%
Catalyst Acetic Acid p-Toluenesulfonic Acid +12%
Molar Ratio 1:1:1:1 1:1.2:1.5:1 +18%

Mechanistic Pathway

The reaction proceeds through three critical stages:

  • Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile.
  • Michael Addition : The tert-butyl aminoketone attacks the electrophilic β-carbon of the Knoevenagel adduct.
  • Cyclization and Aromatization : Intramolecular cyclization yields the pyridine ring, followed by dehydrogenation to achieve aromaticity.

Side reactions, such as the formation of metaphthalodinitriles, are minimized by maintaining anhydrous conditions and avoiding excess ammonium acetate.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and scalability. Key advantages include:

  • Improved Heat Transfer : Mitigates thermal degradation of the tert-butyl group.
  • In-Line Analytics : Real-time monitoring via Raman spectroscopy ensures intermediate stability.
  • Yield Enhancement : Steady-state operation achieves 85–90% purity without chromatography.

Green Chemistry Approaches

Recent advances emphasize solvent-free reactions using ball milling or ionic liquids. For example, employing choline chloride-urea deep eutectic solvents reduces waste generation by 40% while maintaining yields above 75%.

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl δ 1.3 ppm singlet; aromatic protons δ 7.2–7.8 ppm).
  • FT-IR : Identifies nitrile (C≡N) stretch at 2220 cm⁻¹ and amino (N–H) bands at 3350–3450 cm⁻¹.
  • HPLC-MS : Verifies molecular ion [M+H]⁺ at m/z 252.3 (theoretical 251.33 g/mol).
Table 2: Spectral Data Summary
Technique Key Signals Assignment
¹H NMR (CDCl₃) δ 1.30 (s, 9H) tert-butyl
δ 6.85–7.45 (m, 5H) Phenyl protons
¹³C NMR δ 118.5 (CN) C3 carbonitrile
FT-IR 2220 cm⁻¹ C≡N stretch

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that this compound may act as a ligand in biochemical assays , potentially influencing enzyme activity and receptor interactions. Its ability to modulate biological pathways makes it a candidate for deeper investigations into cellular responses.

Medicine

The compound has been explored for its therapeutic properties , particularly in anticancer research. Notably, studies have shown that it can induce apoptosis in certain cancer cell lines, outperforming established drugs like bleomycin in some cases.

Case Study : In vitro studies demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

Industry

In materials science, the compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for applications in advanced materials research.

Research has indicated that this compound exhibits promising anticancer properties , alongside potential anti-inflammatory effects. Its interactions with biological targets are under investigation to better understand its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Electronic Effects Steric Effects Key Properties/Applications References
2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile 2-NH₂, 3-CN, 4-Ph, 6-tBu -NH₂ (electron-donating), -CN (electron-withdrawing) Bulky tBu at C6 hinders steric access Potential ligand or intermediate
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile 4-OCH₃, 6-SCH₃ -OCH₃ (strong electron-donating), -SCH₃ (mild electron-donating) Moderate steric bulk from SCH₃ and OCH₃ Photopolymer initiator (hypothesized)
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile 4-F-Ph, 6-naphthyl -F (electron-withdrawing), naphthyl (aromatic π-system) High steric demand from naphthyl Enhanced π-π stacking in crystal structures
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazole-fused system, 4-NO₂ -NO₂ (strong electron-withdrawing) Planar pyrazole fusion reduces steric hindrance Biological activity (e.g., kinase inhibition)
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 2-S-C₆H₄Me, 4-CF₃, 6-Cl-Ph -CF₃ (strong electron-withdrawing), -Cl (electron-withdrawing) Moderate bulk from sulfanyl and Cl-Ph Agrochemical or pharmaceutical intermediate

Impact of Substituents on Physicochemical Properties

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Increase electron density on the pyridine ring, enhancing nucleophilicity and hydrogen-bonding capacity. This is critical in photochemical applications (e.g., photoinitiators in ) .
  • Electron-Withdrawing Groups (e.g., -CN, -NO₂, -CF₃): Reduce electron density, stabilizing negative charges and improving thermal stability. The -CF₃ group in ’s compound enhances lipophilicity and metabolic resistance .
  • Steric Bulk (e.g., tBu, naphthyl): The tert-butyl group in the main compound improves solubility in nonpolar solvents but may hinder crystallization. In contrast, the naphthyl group in ’s analog promotes dense crystal packing via π-π interactions .

Biological Activity

Overview

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with amino, tert-butyl, phenyl, and carbonitrile groups. This unique substitution pattern imparts distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.

The compound's molecular formula is C16H18N3, and its structure is defined by the presence of a tert-butyl group, which contributes to its steric effects and potential biological interactions. The carbonitrile group enhances its reactivity, making it a candidate for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can modulate enzyme activity, influence receptor-ligand dynamics, or alter signal transduction pathways. This compound has been investigated for its potential roles in:

  • Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated its cytotoxic effects in FaDu hypopharyngeal tumor cells, where it outperformed the reference drug bleomycin in terms of apoptosis induction .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its structural features suggest potential interactions with inflammatory mediators, although specific pathways and mechanisms are still under investigation.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, although further research is needed to quantify this activity and elucidate the mechanisms involved.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Study Cytotoxicity in FaDu cellsInduced apoptosis more effectively than bleomycin
Anti-inflammatory Research Inhibition of inflammatory cytokinesPotential modulation of cytokine release (details pending)
Antimicrobial Investigation Activity against bacterial strainsPreliminary results indicate effectiveness (specifics under review)

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A robust approach involves reacting substituted piperidones with ylidenemalononitriles in methanol under basic conditions (e.g., sodium methoxide) . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify statistically significant factors . For example, a central composite design could minimize the number of trials while maximizing yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integrity.
  • FT-IR to verify nitrile (C≡N) and amino (N-H) functional groups.
  • HPLC-MS for purity assessment and mass confirmation.
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitoring degradation via HPLC. Store samples in inert atmospheres (argon) at –20°C, as tert-butyl groups may hydrolyze under prolonged moisture exposure. Reference safety guidelines for handling hygroscopic or light-sensitive nitriles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For instance, simulate nucleophilic attack at the nitrile group or steric effects from the tert-butyl substituent. Integrate these results with experimental kinetics to validate mechanisms . Tools like Gaussian or ORCA are recommended for such studies.

Q. What strategies resolve contradictions in reported pharmacological activity data for pyridine-3-carbonitrile derivatives?

  • Methodological Answer :

  • Meta-analysis : Systematically compare datasets across studies, adjusting for variables like assay type (e.g., cell-based vs. enzyme inhibition) or solvent polarity effects.
  • Structure-Activity Relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., tert-butyl’s steric bulk vs. phenyl’s π-stacking) .
  • Reproducibility testing : Replicate key studies under controlled conditions, documenting all experimental parameters (e.g., pH, temperature gradients) .

Q. How can researchers design experiments to minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of nitrile groups).
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Hybrid computational-experimental workflows : Apply reaction path search algorithms to identify optimal catalysts (e.g., Pd/C for dehalogenation steps) .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data in reactions involving this compound?

  • Methodological Answer : Use:

  • Non-linear regression (e.g., Michaelis-Menten models) for enzyme-mediated reactions.
  • Machine learning (e.g., random forests) to correlate reaction variables (concentration, solvent polarity) with rate constants.
  • Bayesian inference to quantify uncertainty in parameter estimates, especially with sparse datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.